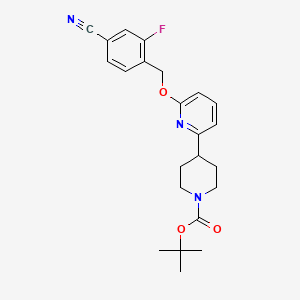

Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C23H26FN3O3 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

tert-butyl 4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C23H26FN3O3/c1-23(2,3)30-22(28)27-11-9-17(10-12-27)20-5-4-6-21(26-20)29-15-18-8-7-16(14-25)13-19(18)24/h4-8,13,17H,9-12,15H2,1-3H3 |

InChI Key |

KZSAHPSOMKFNPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate Intermediate

- Starting from 1-(tert-butyl)-4-methyl piperidine-1,4-dicarboxylate and 2,6-dichloropyridine, a nucleophilic aromatic substitution or palladium-catalyzed coupling is performed.

- Reaction conditions: The mixture is stirred in toluene or an aromatic solvent with lithium bis(trimethylsilyl)amide or similar base, under reflux for several hours.

- The intermediate tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate is isolated as a white solid with yields around 88%.

Formation of the 4-(6-((4-chloro-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate

- The chloro substituent on the pyridine ring is displaced by (4-chloro-2-fluorophenyl)methanol via a palladium-catalyzed etherification.

- Catalysts: Pd2(dba)3 and BINAP ligand.

- Base: Cesium carbonate.

- Solvent: Toluene.

- Conditions: Heating at 100 °C for 16 hours.

- Workup involves filtration through Celite and concentration under reduced pressure.

- This step yields the corresponding benzyl ether intermediate.

Conversion to the Target Compound with 4-cyano-2-fluorobenzyl Substituent

- The 4-chloro substituent on the benzyl group can be replaced with a cyano group via nucleophilic aromatic substitution or further functional group transformations, although explicit details for this step are limited in the literature.

- Alternatively, the 4-cyano-2-fluorobenzyl moiety can be introduced directly by coupling the pyridinyl piperidine intermediate with 4-cyano-2-fluorobenzyl alcohol or a suitable derivative under similar palladium-catalyzed conditions.

- The final compound is isolated and purified by crystallization or chromatography.

Reaction Parameters and Yields

Analytical Data Supporting Synthesis

- Molecular formula: C23H26FN3O3

- Molecular weight: 411.47 g/mol.

- Characterization typically includes ^1H NMR, ^13C NMR, and mass spectrometry.

- ^1H NMR signals correspond to aromatic protons, piperidine ring protons, tert-butyl group (singlet around 1.4 ppm), and benzylic methylene.

- Mass spectra confirm molecular ion peaks consistent with the expected molecular weight.

Research Findings and Perspectives from Literature

- The palladium-catalyzed etherification step is critical for installing the benzyl ether substituent with high regioselectivity and yield.

- Protecting groups such as the tert-butyl ester on the piperidine nitrogen ensure selective reactions and facilitate purification.

- The use of cesium carbonate as a base and BINAP as a ligand is common in these coupling reactions, providing good catalytic efficiency.

- Alternative methods involving nucleophilic aromatic substitution can be employed for introducing the cyano substituent on the benzyl ring.

- The synthetic route is modular and adaptable, allowing for substitution variations on the benzyl or pyridine rings to explore structure-activity relationships in medicinal chemistry applications.

Chemical Reactions Analysis

Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and pyridine rings.

Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and enzyme interactions.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Fluorination: The target compound’s 2-fluorobenzyl group improves metabolic stability compared to non-fluorinated analogues like tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate .

- Heterocyclic Diversity : Pyrazolo-pyrimidinyl () and indazolyl () derivatives exhibit enhanced selectivity for kinase targets due to planar aromatic systems, whereas the target compound’s pyridin-2-yl ether offers conformational flexibility.

- Functional Group Synergy: The cyano group in the target compound and tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate () may engage in hydrogen bonding with enzyme active sites.

Divergent Approaches

- Deprotection : While the target compound’s Boc group is typically removed with HCl/TFA (), tert-butyl 4-(methylsulfonyl)thiazol derivatives () require harsher conditions (e.g., TBAF for desilylation).

- Coupling Reactions : Amide bond formation in analogues (e.g., ) employs carbodiimides (EDC/HOBt), contrasting with the target compound’s ether linkages.

Biological Activity

Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate (CAS No. 2230200-28-7) is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C23H26FN3O3, with a molecular weight of approximately 411.47 g/mol. The structure consists of a tert-butyl group, a piperidine ring, and a pyridine moiety, which contribute to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H26FN3O3 |

| Molecular Weight | 411.47 g/mol |

| CAS Number | 2230200-28-7 |

| Density | ~1.23 g/cm³ |

| Boiling Point | ~541.9 °C |

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. Research indicates that derivatives of pyridine exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

In a comparative study, certain pyridine derivatives demonstrated IC50 values against COX-2 comparable to well-known anti-inflammatory drugs like celecoxib:

| Compound | IC50 (μM) |

|---|---|

| Celecoxib | 0.04 ± 0.01 |

| Compound A | 0.04 ± 0.09 |

| Compound B | 0.04 ± 0.02 |

These findings suggest that this compound may possess similar anti-inflammatory properties, warranting further investigation.

2. Anticancer Activity

Another area of interest is the potential anticancer activity of this compound. In vitro studies have shown that certain structural analogs exhibit antiproliferative effects across various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma). For instance, one study reported an IC50 of 9.6 μM for a related compound in HMEC-1 endothelial cells, indicating significant activity against cancerous cells .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes involved in inflammatory pathways and tumor progression. The cyano and fluorobenzyl substituents may enhance binding affinity to these biological targets, influencing downstream signaling pathways.

Case Study: Anti-inflammatory Activity Assessment

A recent study evaluated the anti-inflammatory activity of various pyridine derivatives using carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema for compounds structurally related to this compound, suggesting its potential as an effective anti-inflammatory agent.

Case Study: Anticancer Efficacy

In a separate investigation focusing on anticancer properties, several derivatives were tested for their ability to inhibit cell proliferation in vitro. The results demonstrated that modifications to the piperidine ring could enhance cytotoxicity against specific cancer cell lines, highlighting the importance of structural optimization in developing effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate, and how is purity ensured?

- Methodological Answer : The synthesis likely involves nucleophilic substitution or coupling reactions. For analogous compounds, tert-butyl piperidine intermediates are reacted with functionalized pyridines via coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature . Post-reaction, purification via column chromatography (hexanes/EtOAC mixtures) or recrystallization is critical. Purity is confirmed using HPLC (>95%) and structural validation via H/C NMR and HRMS .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR : Focus on the tert-butyl group (1.2–1.4 ppm singlet in H NMR; ~80 ppm in C NMR) and the pyridine/piperidine protons (6.5–8.5 ppm for aromatic H; 2.5–4.5 ppm for piperidine H). 2D NMR (COSY, HSQC) resolves overlapping signals .

- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error.

- IR : Validate C≡N (2250 cm) and C-F (1100–1000 cm) stretches .

Q. What safety protocols are mandatory for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to mitigate inhalation risks (acute toxicity Category 4 per GHS) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproduct formation be resolved during synthesis optimization?

- Methodological Answer :

- Variable Screening : Systematically test solvents (e.g., DCM vs. THF), temperatures (RT vs. reflux), and catalyst loadings (DMAP 0.1–10 mol%).

- Analytical Troubleshooting : Use LC-MS to identify byproducts (e.g., hydrolysis intermediates from moisture exposure) .

- Kinetic Studies : Monitor reaction progress via inline FTIR or F NMR to detect incomplete coupling or degradation .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity ().

- Functional Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to the fluorobenzyl group’s electron-withdrawing effects .

- Molecular Dynamics Simulations : Model interactions between the piperidine moiety and hydrophobic binding pockets .

Q. How do steric and electronic effects of the 4-cyano-2-fluorobenzyl group influence reactivity in downstream derivatization?

- Methodological Answer :

- Electronic Effects : The -CN and -F groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).

- Steric Hindrance : The ortho-fluorine may limit access to the pyridine ring, requiring polar aprotic solvents (DMF, DMSO) for efficient reactions .

- Case Study : Compare reaction rates with non-fluorinated analogs to quantify electronic contributions .

Q. What analytical approaches resolve discrepancies in spectral data (e.g., unexpected splitting in H NMR)?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess conformational exchange broadening in the piperidine ring.

- Isotopic Labeling : Synthesize H- or C-labeled analogs to assign ambiguous signals.

- Crystallography : Obtain X-ray structures to correlate solid-state conformations with solution-phase spectra .

Contradiction Analysis & Experimental Design

Q. How should researchers address conflicting reports on the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in pH 1–13 buffers at 25–50°C, monitoring degradation via UPLC-MS.

- Mechanistic Insight : The tert-butyl ester is acid-labile, while the cyano group may hydrolyze under strong bases. Adjust protecting groups (e.g., switch to benzyl esters) if instability is observed .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer :

- In Vitro : Microsomal stability assays (human/rat liver microsomes) to assess metabolic liability.

- In Vivo : Administer via IV/PO routes in rodents, collect plasma for LC-MS/MS analysis, and calculate bioavailability ().

- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.